molecular formula C8H11NO4 B11909284 (S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one

(S)-Dihydro-1'H-spiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]oxazol]-3'(5'H)-one

Cat. No.: B11909284
M. Wt: 185.18 g/mol
InChI Key: XZODQXICZHTFEW-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Dihydro-1’H-spiro[[1,3]dioxolane-2,6’-pyrrolo[1,2-C]oxazol]-3’(5’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in drug design and other scientific research applications.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(7'aS)-spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one

InChI

InChI=1S/C8H11NO4/c10-7-9-5-8(12-1-2-13-8)3-6(9)4-11-7/h6H,1-5H2/t6-/m0/s1

InChI Key

XZODQXICZHTFEW-LURJTMIESA-N

Isomeric SMILES

C1COC2(O1)C[C@H]3COC(=O)N3C2

Canonical SMILES

C1COC2(O1)CC3COC(=O)N3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.